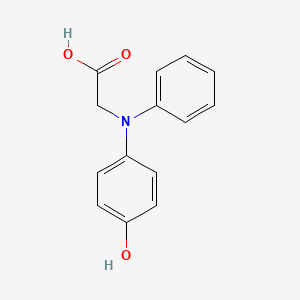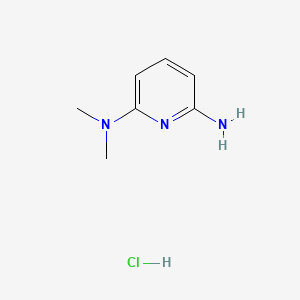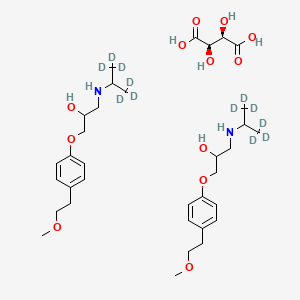
rac Metoprolol-d6 Hemi (+)-Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Metoprolol-d6 Hemi (+)-Tartrate: is a deuterated form of metoprolol, a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Metoprolol-d6 Hemi (+)-Tartrate involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Metoprolol-d6: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form metoprolol-d6.
Formation of Hemi (+)-Tartrate Salt: The metoprolol-d6 is then reacted with (+)-tartaric acid to form the hemi (+)-tartrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and subsequent reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: rac Metoprolol-d6 Hemi (+)-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
rac Metoprolol-d6 Hemi (+)-Tartrate has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the pharmacokinetics of metoprolol, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: It helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions.
Stable Isotope Labeling: It is used in stable isotope labeling studies to trace the fate of the drug in biological systems.
Mecanismo De Acción
rac Metoprolol-d6 Hemi (+)-Tartrate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. The molecular targets include beta-1 adrenergic receptors in the heart, leading to:
Decreased Heart Rate: By blocking these receptors, the compound reduces the heart rate.
Reduced Cardiac Output: It decreases the force of contraction, leading to reduced cardiac output.
Lowered Blood Pressure: The overall effect is a reduction in blood pressure, making it useful in treating hypertension.
Comparación Con Compuestos Similares
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness: rac Metoprolol-d6 Hemi (+)-Tartrate is unique due to the presence of deuterium, which provides advantages in research applications, such as improved stability and the ability to trace the compound in biological systems.
Propiedades
Fórmula molecular |
C34H56N2O12 |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |
Clave InChI |
YGULWPYYGQCFMP-MFXGARSWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


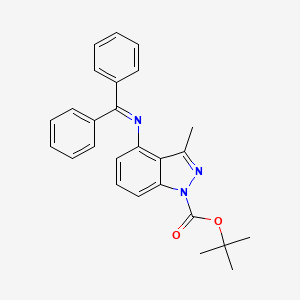
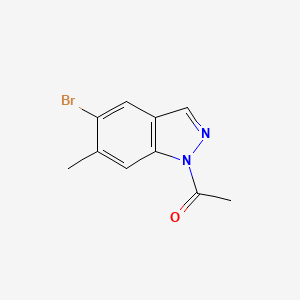
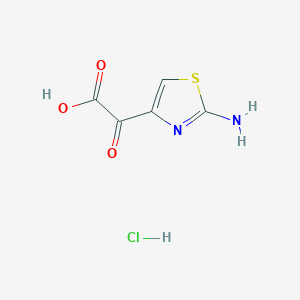
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
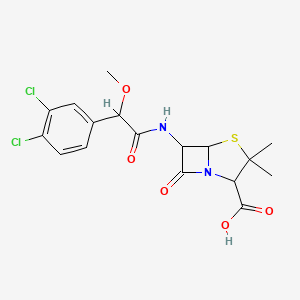
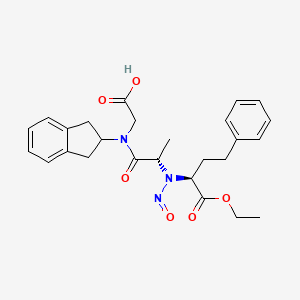
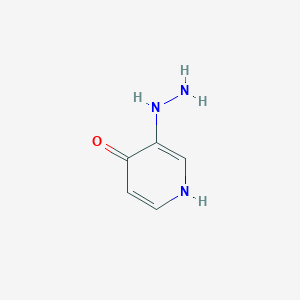
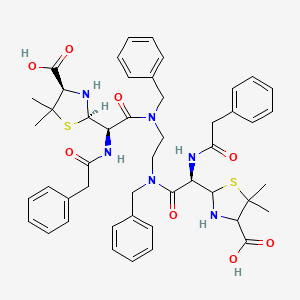
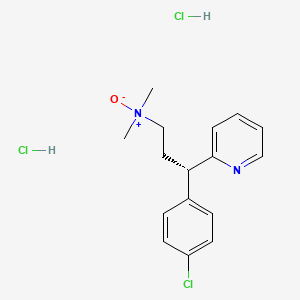
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
